molecular formula C27H32N2O8S2 B11930906 BR351 precursor

BR351 precursor

Cat. No.: B11930906
M. Wt: 576.7 g/mol
InChI Key: IBVQTYQWCWLOAY-AREMUKBSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BR351 precursor involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

BR351 precursor undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

BR351 precursor has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in cancer and neurodegenerative diseases.

    Industry: Utilized in the development of diagnostic tools and imaging agents

Mechanism of Action

BR351 precursor exerts its effects by inhibiting matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. The inhibition of these enzymes can prevent the progression of diseases like cancer and neurodegenerative disorders. The molecular targets include matrix metalloproteinases 2, 8, 9, and 13, with specific pathways involving the regulation of extracellular matrix remodeling .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-(4-methoxyphenyl)sulfonyl-benzyl-amino-3-methyl-butanamide
  • N-hydroxy-2-(4-methoxyphenyl)sulfonyl-picolyl-amino-3-methyl-butanamide

Uniqueness

BR351 precursor is unique due to its ability to penetrate the blood-brain barrier and its high specificity for matrix metalloproteinases. This makes it particularly valuable in the study and treatment of neurological conditions .

Properties

Molecular Formula

C27H32N2O8S2

Molecular Weight

576.7 g/mol

IUPAC Name

2-[4-[benzyl-[(2R)-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]sulfamoyl]phenoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H32N2O8S2/c1-20(2)26(27(30)28-31)29(19-22-7-5-4-6-8-22)38(32,33)24-15-11-23(12-16-24)36-17-18-37-39(34,35)25-13-9-21(3)10-14-25/h4-16,20,26,31H,17-19H2,1-3H3,(H,28,30)/t26-/m1/s1

InChI Key

IBVQTYQWCWLOAY-AREMUKBSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)[C@H](C(C)C)C(=O)NO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C(C)C)C(=O)NO

Origin of Product

United States

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